2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic compound featuring a distinctive structure that includes a pyrazole ring and a phenolic group. Its molecular formula is , and it has a molecular weight of approximately 250.31 g/mol. The compound is characterized by its functional groups, which include an amino group, a hydroxyl group, and a pyrazole moiety, making it versatile in both synthetic chemistry and biological applications.
These reactions are influenced by the specific reagents and conditions employed during the synthesis.
Research indicates that 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol exhibits significant biological activity. Potential activities include:
The exact mechanisms of action involve binding to specific enzymes or receptors, thereby influencing relevant biological pathways associated with various diseases.
The synthesis of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves the following steps:
Advanced techniques such as microwave-assisted synthesis may also enhance yield and purity during production.
The unique structure of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol lends itself to various applications:
Interaction studies have shown that 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can effectively bind to specific biological targets. These interactions can modulate enzyme activity or receptor signaling pathways, contributing to its therapeutic effects. For example, it may inhibit enzymes involved in inflammatory processes or cancer progression, showcasing its potential as a drug candidate.
Several compounds share structural similarities with 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-1H-pyrazole | Lacks the propanol structure; simpler pyrazole core | |
| 1-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine | Contains an ethyl chain instead of propan | |
| 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine | Similar ethyl chain structure; lacks hydroxyl group |
Uniqueness: The uniqueness of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol lies in its combination of both the pyrazole ring and the propanol backbone, which imparts distinct chemical properties. This dual functionality enhances its reactivity and biological activity compared to simpler analogs, making it valuable for research and potential therapeutic applications.
The IUPAC name 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol systematically describes its structure:
The molecular formula, derived from structural analysis, is C₁₄H₁₉N₃O, with a calculated molecular weight of 245.32 g/mol. This aligns with hybrid systems combining aromatic and aliphatic components.
The compound’s architecture features three critical regions:
The pyrazole ring exhibits prototropic tautomerism, favoring the 1H-tautomer due to the propan-2-yl group stabilizing N1. Computational studies suggest minimal energy differences (<5 kJ/mol) between tautomers, with the 1H-form predominating in solution.
The aminomethyl linker adopts multiple rotamers, as evidenced by NMR coupling constants (e.g., J = 8–12 Hz for -CH₂-NH-). Density functional theory (DFT) calculations reveal two dominant conformers: